molecular formula C25H24N4O2 B10769123 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol

4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol

Cat. No. B10769123
M. Wt: 412.5 g/mol
InChI Key: GRGYFHNWICGOLR-UHFFFAOYSA-N
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Description

TCS 2312 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It is a small molecule with the chemical name 4’-[5-[(3-(Cyclopropylamino)methyl)phenyl]amino]-1H-pyrazol-3-yl]-[1,1’-biphenyl]-2,4-diol. This compound has shown significant potential in enhancing the cell-killing activity of chemotherapeutic agents like gemcitabine in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS 2312 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the biphenyl and cyclopropylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of TCS 2312 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TCS 2312 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TCS 2312 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

TCS 2312 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.

    Biology: Employed in cell-based assays to investigate the role of checkpoint kinase 1 in DNA damage response and repair mechanisms.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic drugs to enhance their efficacy.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting checkpoint kinase 1.

Mechanism of Action

TCS 2312 exerts its effects by selectively inhibiting checkpoint kinase 1 (CHK1). This kinase plays a crucial role in the DNA damage response by regulating cell cycle checkpoints. By inhibiting CHK1, TCS 2312 disrupts the cell cycle, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely on CHK1 for survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TCS 2312

TCS 2312 stands out due to its high selectivity and potency as a checkpoint kinase 1 inhibitor. Unlike other similar compounds, TCS 2312 has shown a remarkable ability to enhance the efficacy of chemotherapeutic agents, making it a valuable tool in cancer research and therapy .

properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol

InChI

InChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29)

InChI Key

GRGYFHNWICGOLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O

Origin of Product

United States

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